1-Trityl-1H-imidazole-4-carboxylic acid
Overview
Description
1-Trityl-1H-imidazole-4-carboxylic acid is a chemical compound with the molecular formula C23H18N2O2 . It is a useful reactant for the synthesis of spiro [indole-3,2’'-pyrrolidin]-2 (1H)-one based inhibitors .
Synthesis Analysis
This compound is used in the synthesis of spiro [indole-3,2’'-pyrrolidin]-2 (1H)-one based inhibitors . It can be synthesized from 4-Imidazolecarboxylic acid (ICA) which is used to generate triphenymethyl-protected 4-imidazole carboxylic acid (trityl-ImCOOH) .Molecular Structure Analysis
The molecular structure of this compound consists of 23 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 354.4 .Chemical Reactions Analysis
This compound is a reactant used in the synthesis of spiro [indole-3,2’'-pyrrolidin]-2 (1H)-one based inhibitors .Physical and Chemical Properties Analysis
This compound has a boiling point of 546.3±45.0 °C, a density of 1.16±0.1 g/cm3, and a pKa of 1.55±0.10 . It is stored in a sealed container at room temperature .Scientific Research Applications
Angiotensin II Receptor Antagonists : Research by Yanagisawa et al. (1996) focused on the synthesis of imidazole-5-carboxylic acids with various substituents, including structures related to 1-Trityl-1H-imidazole-4-carboxylic acid. They discovered compounds with strong binding affinity to the angiotensin II receptor, which could inhibit the angiotensin-induced pressor response, indicating potential applications in hypertension treatment (Yanagisawa et al., 1996).
Flow Synthesis of Imidazoles : Carneiro et al. (2015) presented a high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, which are key in the synthesis of NS5A inhibitors like daclatasvir, a drug used to treat hepatitis C. Their method indicates the potential for efficient, large-scale production of these valuable compounds (Carneiro et al., 2015).
Fungicidal Activity : Mao et al. (2015) synthesized triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid, revealing their good and broad-spectrum fungicidal activities. This suggests potential applications in agriculture and material preservation (Mao et al., 2015).
Pharmacological Evaluation : Wiglenda et al. (2005) synthesized and evaluated 1H-imidazoles for biological activity, discovering compounds with hormonal activity and strong inhibitory effects on cyclooxygenase enzymes, indicating potential use in cancer treatment and inflammation management (Wiglenda et al., 2005).
Corrosion Inhibition : Prashanth et al. (2021) studied new imidazole derivatives for their corrosion inhibition potential on mild steel in acidic solutions. Their findings suggest applications in protecting industrial equipment and structures from corrosion (Prashanth et al., 2021).
Prodrug Design : Majumdar et al. (2007) reported on α-(1H-imidazol-1-yl)alkyl (IMIDA) carboxylic acid esters as potential prodrugs for carboxylic acid-containing drugs, indicating a method to enhance drug delivery and effectiveness (Majumdar et al., 2007).
Antifungal Agents : Nikalje et al. (2015) synthesized a series of imidazole-triazole carboxylic acids and evaluated them as antifungal agents, with some showing promising activity against Candida albicans and other pathogens (Nikalje et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
Generally, imidazole derivatives can act as inhibitors or activators of their target proteins, depending on their chemical structure and the nature of the target .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and gene regulation .
Result of Action
The effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
The action, efficacy, and stability of 1-Trityl-1H-imidazole-4-carboxylic acid can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . For instance, the compound is recommended to be stored in a dry, room temperature environment .
Properties
IUPAC Name |
1-tritylimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22(27)21-16-25(17-24-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQHMXJCLHSYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441910 | |
Record name | 1-Trityl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191103-80-7 | |
Record name | 1-Trityl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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